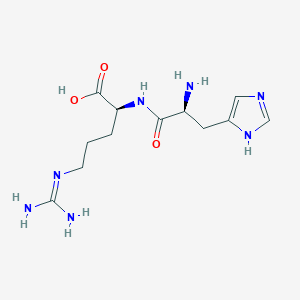

H-His-Arg-OH

Overview

Description

His-Arg is a peptide.

Scientific Research Applications

Combustion Systems and Chemiluminescence

- OH∗ Chemiluminescence in Hydrogen Combustion Systems : Research by Kathrotia et al. (2010) delved into the temporal variation of OH∗ chemiluminescence in hydrogen oxidation chemistry, aiming to validate a reaction scheme for OH∗ formation in H2/O2 systems. This study could offer insights into the combustion characteristics and kinetics relevant to compounds like H-His-Arg-OH under specific conditions (Kathrotia et al., 2010).

Atmospheric Chemistry

- Photochemistry of Nightglow Emissions : Meriwether (1989) reviewed the photochemistry of the hydrogen-oxygen family and its implications for nightglow emissions in the mesopause region. Understanding these emissions' production, closely related to the O atom concentration profile, may offer peripheral insights into this compound's behavior in atmospheric processes (Meriwether, 1989).

Reactive Oxygen Species and Redox Reactions

- Reactive Oxygen Species (ROS) Production : Studies like those by He et al. (2016) on heterogeneous Fenton reactions catalyzed by iron-based materials generating highly reactive hydroxyl radicals (OH) from H2O2 reactions could relate to the reactive properties and potential applications of this compound in environmental treatment technologies and understanding its interaction with reactive oxygen species (He et al., 2016).

Enzyme and Microbial Inactivation

- Ohmic Heating (OH) in Food Processing : The review by Makroo et al. (2020) on ohmic heating assisting in enzyme and microbial inactivation in foods discusses how electric current during heating might have non-thermal effects on enzyme activities. While not directly related to this compound, this study underscores the significance of understanding chemical reactions and interactions in the presence of electric fields, which could be relevant for exploring novel applications of this compound (Makroo et al., 2020).

Safety and Hazards

Future Directions

Research on Arg-rich ultra-short cationic lipopeptides suggests potential antimicrobial activity, indicating a possible future direction for "H-His-Arg-OH" . Additionally, the use of green binary solvent mixtures in solid-phase peptide synthesis presents an environmentally friendly alternative for peptide synthesis .

Mechanism of Action

Target of Action

H-His-Arg-OH, also known as histidine-arginine, is a dipeptide composed of the amino acids histidine and arginine. The primary targets of this compound are protein kinases, which play key roles in cellular signaling . Histidine, in particular, is known to interact with a variety of targets due to its unique molecular structure .

Mode of Action

this compound interacts with its targets through various mechanisms. Histidine can form four types of interactions: cation-π interactions, π-π stacking interactions, hydrogen-π interactions, and coordinate interactions with metallic cations . The mode of action of this compound is likely to involve a combination of these interactions, depending on the specific target and the environmental conditions.

Biochemical Pathways

For instance, histidine is often a key residue in enzyme catalytic reactions , suggesting that this compound could potentially affect enzymatic pathways.

Pharmacokinetics

It is known that the adme properties of most drugs strongly depend on their ability to pass through membranes via simple diffusion . Given that this compound is a small dipeptide, it is likely to be readily absorbed and distributed throughout the body.

Result of Action

Given the known roles of histidine and arginine in protein interactions, it is likely that this compound could influence a variety of cellular processes, potentially including enzyme activity, cellular signaling, and protein synthesis .

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of histidine, which in turn can influence its interaction with targets . Additionally, the presence of metallic cations could potentially influence the coordinate interactions of histidine .

Biochemical Analysis

Biochemical Properties

H-His-Arg-OH participates in several biochemical reactions. Histidine, one of the constituents of this dipeptide, is involved in the regulation of histidine metabolism in diverse taxonomic groups of bacteria . The other constituent, arginine, is recognized by members of the integrin family of cell surface receptors .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The presence of arginine in the dipeptide contributes to the specificity of cell-adhesion interactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The arginine residue in the dipeptide is a key specificity determinant for integrin recognition .

Metabolic Pathways

This compound is involved in several metabolic pathways. Histidine, one of the constituents of this dipeptide, is involved in the biosynthesis of histidine .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N7O3/c13-8(4-7-5-16-6-18-7)10(20)19-9(11(21)22)2-1-3-17-12(14)15/h5-6,8-9H,1-4,13H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKBMHGRNAPJFW-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314774 | |

| Record name | L-Histidyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028879 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77369-21-2 | |

| Record name | L-Histidyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77369-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Histidylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028879 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

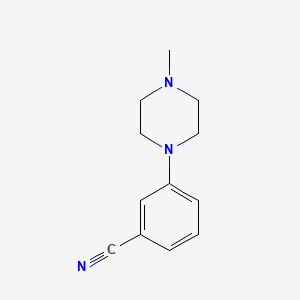

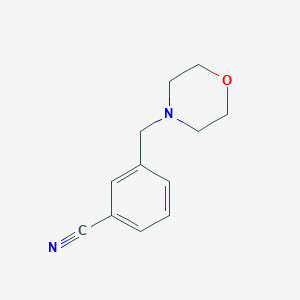

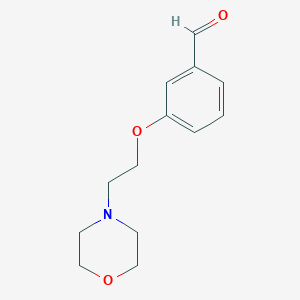

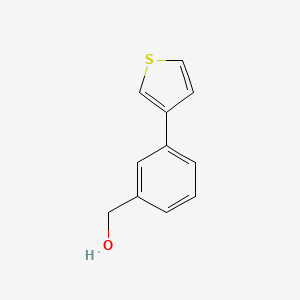

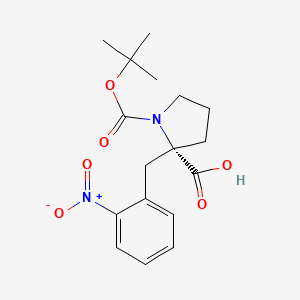

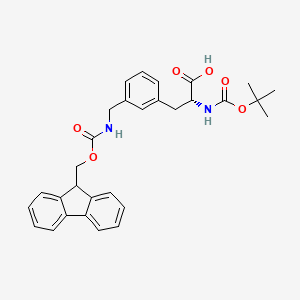

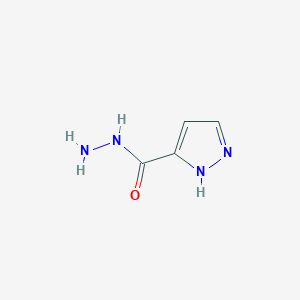

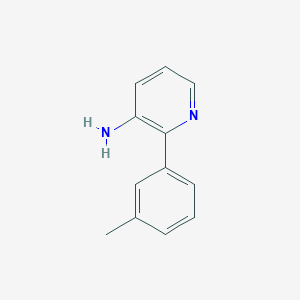

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

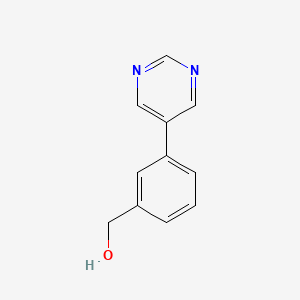

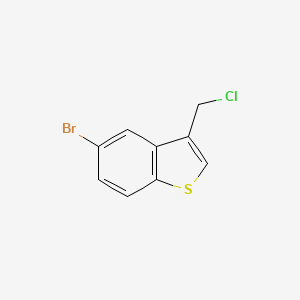

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2-Furyl)isoxazol-3-yl]methanol](/img/structure/B1336760.png)